molecular formula C7H4N2O3 B147338 2-Nitrophenyl isocyanate CAS No. 3320-86-3

2-Nitrophenyl isocyanate

Cat. No. B147338
CAS RN: 3320-86-3
M. Wt: 164.12 g/mol
InChI Key: JRVZITODZAQRQM-UHFFFAOYSA-N
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Description

2-Nitrophenyl isocyanate is a chemical compound that has been studied for its versatility and potential applications in organic synthesis. It is known for its role as a convertible isocyanide, which can be utilized in various chemical reactions to produce different organic compounds. The compound has been specifically mentioned in the context of synthesizing fused gamma-lactam beta-lactone bicycles, which are significant in the production of proteasome inhibitors like omuralide .

Synthesis Analysis

The synthesis of 2-nitrophenyl isocyanate derivatives has been explored in several studies. One method involves the preparation of p-nitrophenyl isocyanate from triphosgene and p-nitroaniline, with the optimization of reaction conditions such as solvent choice, reaction time, and mole ratio of raw materials. The optimal conditions led to a yield of 66.0% . Another approach to synthesizing related compounds includes the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which allows for the conversion of carboxylic acids to ureas in a single pot without racemization .

Molecular Structure Analysis

The molecular structure of 2-nitrophenyl isocyanate and its derivatives has been analyzed using vibrational spectroscopy and density functional theory (DFT). Studies have identified two stable conformers, cis and trans, for related molecules such as 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate. The trans conformer was found to be lower in energy for 2-methyl-3-nitrophenyl isocyanate, while the cis conformer was lower for 4-methyl-2-nitrophenyl isocyanate. The vibrational spectra provided insights into the stretching and bending modes of the molecules, with the nitro group's non-coplanarity with the phenyl ring being more evident in certain derivatives .

Chemical Reactions Analysis

2-Nitrophenyl isocyanate and its derivatives have been shown to participate in a variety of chemical reactions. For instance, 2-nitrophenyl isocyanide has been used in a stereocontrolled Ugi reaction, leading to the formation of pyroglutamic acid derivatives . Additionally, 2-nitrobenzyl isocyanide has been reported as a universal convertible isocyanide, suitable for Ugi four-component reactions (Ugi-4CR) and Ugi-tetrazole reactions, with the ability to be cleaved under both acidic and basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-nitrophenyl isocyanate derivatives have been studied through their crystalline structures and intermolecular interactions. For example, achiral p-nitrophenyl isocyanide crystallizes in an orthorhombic chiral space group, with notable intermolecular interactions between nitro oxygen atoms and neighboring aromatic hydrogen and nitro nitrogen atoms. These interactions are considered strong and contribute to the stability of the crystalline structure .

Scientific Research Applications

Synthesis Applications

2-Nitrophenyl isocyanate has been utilized in various synthetic applications. For instance, it serves as a convertible isocyanide in the efficient synthesis of complex molecular structures. Gilley and Kobayashi (2008) demonstrated its use in synthesizing the fused gamma-lactam beta-lactone bicycle, a component of the proteasome inhibitor omuralide, highlighting its versatility in complex organic syntheses (Gilley & Kobayashi, 2008).

Spectroscopy and Conformation Analysis

Vibrational spectra and conformational analysis of derivatives of 2-nitrophenyl isocyanate have been a subject of study. Tonannavar et al. (2012) explored the vibrational spectra of compounds like 2-methyl-3-nitrophenyl isocyanate, providing insights into their conformational stability and behavior (Tonannavar et al., 2012).

Chemical Reactivity and Derivatives

2-Nitrophenyl isocyanate's reactivity has been exploited in various chemical reactions to produce a range of derivatives. For example, Wenlong (2007) studied the synthesis of p-nitrophenyl isocyanate, demonstrating the effects of different reaction conditions on yields (Wenlong, 2007). Similarly, Peterson et al. (2006) used 4-nitrophenyl chloroformate, a related compound, to synthesize safer alternatives to toxic compounds (Peterson, Houguang, & Ke, 2006).

Structural and Molecular Studies

Studies have also focused on the structural aspects of compounds involving 2-nitrophenyl isocyanate. Sun et al. (2010) prepared 1-benzoyl-4-(2-nitrophenyl)semicarbazide by reacting 2-nitrophenyl isocyanate with benzoylhydrazine, revealing details about its molecular conformation and stabilization mechanisms (Sun, Li, Li, & Yang, 2010).

Polymer and Industrial Applications

2-Nitrophenyl isocyanate has potential applications in polymer synthesis and industrial uses. Ghosh (2017) discussed the use of isocyanates in polymer synthesis, highlighting their versatility in producing materials like polyurethanes and exploring their potential in sensing applications (Ghosh, 2017).

Safety And Hazards

When handling 2-Nitrophenyl isocyanate, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Ensure adequate ventilation and avoid dust formation .

properties

IUPAC Name

1-isocyanato-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4N2O3/c10-5-8-6-3-1-2-4-7(6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVZITODZAQRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062975
Record name Benzene, 1-isocyanato-2-nitro-
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Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Nitrophenyl isocyanate

CAS RN

3320-86-3
Record name 2-Nitrophenyl isocyanate
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Record name Benzene, 1-isocyanato-2-nitro-
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Record name 2-Nitrophenyl isocyanate
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Record name Benzene, 1-isocyanato-2-nitro-
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Record name 2-nitrophenyl isocyanate
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Synthesis routes and methods

Procedure details

Method a (from 2-nitroanilines): To a solution of diphosgene (4.1 mL, 34.1 mmol) in EtOAc (40 mL) at 0° C. was added a solution of the 2-nitroaniline (45.5 mmol) in EtOAc (200-500 mL), and the mixture was heated to reflux for 18 h. The solvent was removed in vacuum to leave a brown solid, which was triturated with hot hexane (200 mL). The solid material was filtered off and the filtrate was concentrated under reduced pressure to leave the pure 2-nitrophenylisocyanate as a yellow solid. This material was refluxed in a mixture of excess tert-BuOH in CH2Cl2 for 2.5 h. Removal of the solvent left an orange solid which was purified by silica gel column chromatography with hexane/EtOAc to give the (2-nitro-phenyl)-carbamic acid tert-butyl ester as a yellow solid.
[Compound]
Name
2-nitroanilines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
45.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
350 (± 150) mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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